Perfluoropentyliodide

Physical Chemistry Process Engineering Fluorous Chemistry

Perfluoropentyliodide (CAS 638-79-9), also designated as 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane or C₅F₁₁I, is a fully fluorinated linear alkyl iodide with a molecular weight of 395.94 g/mol. It belongs to the homologous series of short- to medium-chain perfluoroalkyl iodides (RfI), which are characterized by a perfluorinated carbon chain terminated by an iodine atom.

Molecular Formula C5F11I
Molecular Weight 395.94 g/mol
CAS No. 638-79-9
Cat. No. B042553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoropentyliodide
CAS638-79-9
Synonyms1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane;  Undecafluoro-1-iodopentane;  1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane;  1-Iodoperfluoropentane;  Iodoundecafluoropentane;  Perfluoropentyliodide
Molecular FormulaC5F11I
Molecular Weight395.94 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F
InChIInChI=1S/C5F11I/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17
InChIKeyKCEJJSGJNCSQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoropentyliodide (CAS 638-79-9) Technical Baseline and Procurement Context


Perfluoropentyliodide (CAS 638-79-9), also designated as 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane or C₅F₁₁I, is a fully fluorinated linear alkyl iodide with a molecular weight of 395.94 g/mol . It belongs to the homologous series of short- to medium-chain perfluoroalkyl iodides (RfI), which are characterized by a perfluorinated carbon chain terminated by an iodine atom . This structural motif imparts a combination of high density, low polarizability, and a relatively labile carbon–iodine bond that facilitates radical, nucleophilic, and transition metal-mediated transformations [1]. Commercially available at >98% purity (GC) with typical physical constants of density ≈2.06 g/cm³, boiling point ≈94 °C, and refractive index n≈1.33, the compound is commonly stabilized with a copper chip to prevent decomposition during storage .

Why Generic Perfluoroalkyl Iodide Substitution Fails for Perfluoropentyliodide (CAS 638-79-9) Procurement


Perfluoroalkyl iodides are not interchangeable reagents. Within the C4–C6 series, even a single CF₂ unit increment alters key physicochemical properties that govern process behavior, including boiling point, density, and partition behavior . For instance, the boiling point of perfluoropentyliodide (94 °C) is intermediate between those of perfluorobutyl iodide (67 °C) and perfluorohexyl iodide (117 °C), a trend that directly impacts distillation cut points, vapor pressure, and recovery in closed-loop syntheses . Similarly, the iodine atom recombination kinetics of branched C5 isomers differ measurably from those of shorter-chain analogs, influencing radical lifetimes in photochemical or laser applications [1]. A generic “C4–C6 perfluoroalkyl iodide” specification therefore risks selecting a compound with mismatched volatility, incompatible radical generation kinetics, or unsuitable fluorous phase partitioning for the intended transformation.

Quantitative Evidence Differentiating Perfluoropentyliodide (CAS 638-79-9) from Close Analogs


Boiling Point and Density Differentiation in C4–C6 Perfluoroalkyl Iodide Series

Perfluoropentyliodide exhibits a boiling point of 94 °C, which is 27 °C higher than perfluorobutyl iodide (C4F9I, 67 °C) and 23 °C lower than perfluorohexyl iodide (C6F13I, 117 °C) . Its density (2.056–2.083 g/cm³) lies between that of C4F9I (2.01 g/cm³) and C6F13I (2.063 g/cm³) . These values are consistent with the expected trend in perfluoroalkyl iodides, where each additional CF2 group increases boiling point by approximately 25–30 °C and modestly elevates density .

Physical Chemistry Process Engineering Fluorous Chemistry

Iodine Atom Recombination Kinetics in iso-C5F11I vs iso-C3F7I

Flash photolysis combined with kinetic spectroscopy was employed to measure third-order iodine atom recombination rate constants in the presence of branched perfluoroalkyl iodides as third bodies (M). For iso-C5F11I (perfluoroisopentyl iodide), the rate constant at 300 K is (6.7 ± 1.1) × 10⁻³¹ cm⁶/molecule²·s, whereas for iso-C3F7I it is (4.9 ± 1.0) × 10⁻³¹ cm⁶/molecule²·s [1]. The temperature dependence is described by k(T) = (9.3 ± 1.0) × 10⁻³³ exp[(1300 ± 200) K/T] for iso-C5F11I and k(T) = (5.7 ± 1.0) × 10⁻³³ exp[(1360 ± 200) K/T] for iso-C3F7I [1].

Chemical Kinetics Laser Chemistry Photochemistry

Reactivity in Dual Photoredox/Copper-Catalyzed Perfluoroalkylation

In a dual photoredox/copper-catalyzed dearomative spirocyclization, a series of perfluoroalkyl iodides (CF3I, C3F7I, C4F9I, C5F11I, C6F13I, and C8F17I) were evaluated as radical precursors [1]. All members of the series, including C5F11I, participated successfully in the fluoroalkyl–phosphothiolation sequence, affording the corresponding β-perfluoroalkylated S-alkyl thiophosphates in “satisfying yields” [1]. While specific isolated yields for each chain length are not individually tabulated, the data demonstrate that C5F11I exhibits reactivity commensurate with both shorter and longer perfluoroalkyl iodides under these conditions [1].

Synthetic Methodology Photoredox Catalysis C–S Cross-Coupling

Evaluation as Active Medium for Photodissociation Iodine Lasers

C5F11I was among a panel of fluorinated iodides tested as active media for photodissociation iodine lasers, alongside C4F9I, CF3OCF2CF2I, and C3F7OCF2CF2I [1]. While the study reported a stimulated emission output energy of 80–85 mJ/cm³ specifically for perfluorobutyl iodide (C4F9I), C5F11I was explicitly included in the test set and was considered as a candidate active substance [1]. The output from C4F9I was noted as comparable to that of n- and iso-perfluoropropyl iodides, the most efficient known media at the time [1].

Laser Physics Photochemistry Materials Science

Procurement-Driven Application Scenarios for Perfluoropentyliodide (CAS 638-79-9)


Precursor for C5 Perfluoroalkylated Surfactants and Olefins

Perfluoropentyliodide serves as a direct C5F11 group transfer reagent for the synthesis of perfluoroalkylated olefins and perfluoroalkanoic acids . The compound's intermediate chain length (C5) balances hydrophobicity and processability; shorter chains (C4) may lack sufficient fluorous phase affinity, while longer chains (C6+) increase cost and viscosity. Ethylene insertion and subsequent zinc reduction yield C5 perfluoroalkyl ethane derivatives that are foundational to short-chain PFAS surfactant development .

Radical Precursor in Metallaphotoredox Catalysis

In dual photoredox/copper catalysis, C5F11I generates the C5F11• radical under mild visible-light conditions, enabling late-stage perfluoroalkylation of complex molecules [1]. The compound's participation alongside C4F9I and C6F13I in the same catalytic manifold confirms its suitability for diversity-oriented synthesis and medicinal chemistry programs requiring a C5 perfluoroalkyl group for property modulation [1].

Active Medium Component for Photodissociation Iodine Lasers

C5F11I has been evaluated as an active laser medium for atomic iodine photodissociation lasers [2]. Its recombination kinetics, characterized by a third-order rate constant of (6.7 ± 1.1) × 10⁻³¹ cm⁶/molecule²·s at 300 K (for the iso-isomer), differ from those of C3F7I [3], offering a distinct radical lifetime that can be exploited to tune laser pulse characteristics.

Fluorous Synthesis and Separation Applications

With a density of ~2.06 g/cm³ and a boiling point of 94 °C, perfluoropentyliodide is well-suited for fluorous biphasic catalysis and fluorous solid-phase extraction (F-SPE) applications . The C5 perfluoroalkyl tag confers sufficient fluorous character for efficient phase separation while maintaining a lower boiling point than C6 or C8 analogs, facilitating product recovery by distillation .

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